

# In-Depth Technical Guide: Enthalpy of Fusion and Vaporization for Tetrapentacontane

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This technical guide provides a comprehensive overview of the enthalpy of fusion and vaporization for **tetrapentacontane** (C<sub>54</sub>H<sub>110</sub>), a long-chain alkane of significant interest in materials science and for researchers in drug development. This document details the thermodynamic properties, experimental methodologies for their determination, and visual workflows to elucidate the analytical processes.

### **Quantitative Thermodynamic Data**

The enthalpy of fusion and vaporization are critical parameters for understanding the phase transition behavior of **tetrapentacontane**. The following tables summarize the available quantitative data for these properties.

Table 1: Enthalpy of Fusion of **Tetrapentacontane** 

Property	Value	Temperature (K)	Method	Reference
Enthalpy of Fusion (ΔHfus)	177.2 kJ/mol	368	Not Specified	Briard, Bouroukba, et al., 2003[1]

Table 2: Enthalpy of Vaporization of **Tetrapentacontane** 



Property	Value	Temperature (K)	Method	Reference
Standard Enthalpy of Vaporization (ΔH°vap)	271.0 ± 1.7 kJ/mol	298.15 to 523	CGC	Chickos, Wang, et al., 2008[1]
Enthalpy of Vaporization (ΔΗναρ)	155 kJ/mol	633	Not Specified	Stephenson and Malanowski, 1987[1]

## **Experimental Protocols**

The determination of the enthalpy of fusion and vaporization for long-chain alkanes like **tetrapentacontane** requires precise and specialized analytical techniques. The following sections detail the typical methodologies employed for these measurements. While the specific experimental parameters for the cited studies on **tetrapentacontane** are not fully available in the public domain, the protocols described here are based on established practices for similar long-chain hydrocarbons.

## Determination of Enthalpy of Fusion by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique to measure the heat flow associated with phase transitions, such as melting (fusion).[2][3][4] The enthalpy of fusion is determined by integrating the area of the endothermic peak corresponding to the melting of the sample.[2][4]

#### General Experimental Protocol:

- Sample Preparation: A small, precisely weighed sample of tetrapentacontane (typically 5-15 mg) is placed into an aluminum DSC pan.[2][5] The pan is then hermetically sealed to prevent any loss of sample during heating.[2]
- Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using certified standards. The sample and a reference pan (usually an empty, sealed pan) are



placed in the DSC cell. An inert atmosphere is maintained by purging with a gas like nitrogen at a constant flow rate (e.g., 20 cm³/min) to prevent oxidation.[2]

- Thermal Cycling: To erase the sample's prior thermal history, it is often subjected to a heat/cool/heat cycle.[2]
- Measurement: The sample is then heated at a constant rate (e.g., 20°C/min) through its melting point.[2] The instrument records the difference in heat flow between the sample and the reference as a function of temperature.
- Data Analysis: The resulting thermogram shows a peak corresponding to the melting of the sample. The onset of this peak is taken as the melting temperature. The area under the peak is integrated to calculate the enthalpy of fusion (ΔHfus).[2]

## Determination of Enthalpy of Vaporization by Correlation-Gas Chromatography (CGC)

Correlation-Gas Chromatography (CGC) is a powerful technique for determining the enthalpy of vaporization of compounds, especially those with low volatility like long-chain alkanes.[6][7] [8] The method is based on the linear correlation between the enthalpy of transfer from a solution to the gas phase (measured by GC) and the known vaporization enthalpies of a series of standard compounds.

#### General Experimental Protocol:

- Sample and Standard Preparation: A solution containing the sample (**tetrapentacontane**) and a series of n-alkane standards with known vaporization enthalpies is prepared.
- Instrumentation: A gas chromatograph (e.g., HP 5890A Series II) equipped with a capillary column (e.g., 60 m DB-5) and a flame ionization detector is used.[6] Helium is typically used as the carrier gas.[6]
- Isothermal Measurements: The GC is operated isothermally at several different temperatures. The column temperature is precisely controlled and monitored.[9]
- Retention Time Measurement: The prepared solution is injected into the GC, and the retention times for the sample and each standard are recorded at each temperature.

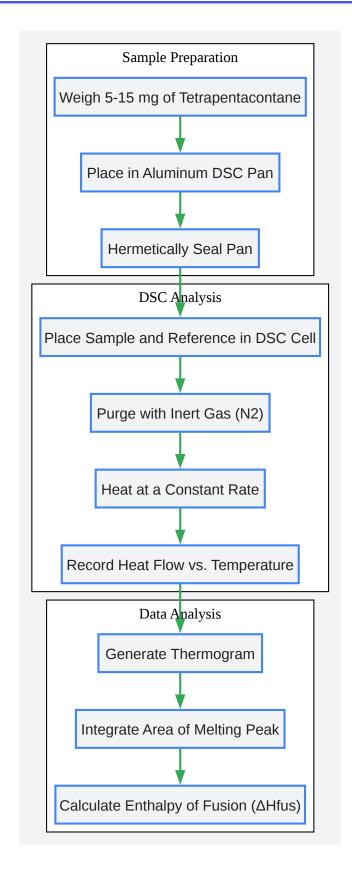


 Data Analysis: The corrected retention times are used to calculate the enthalpy of transfer for each compound. A correlation plot is generated by plotting the known vaporization enthalpies of the standards against their enthalpies of transfer. The enthalpy of vaporization of tetrapentacontane is then determined from this correlation using its measured enthalpy of transfer.

## **Visualized Experimental Workflows**

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the determination of the enthalpy of fusion and vaporization.

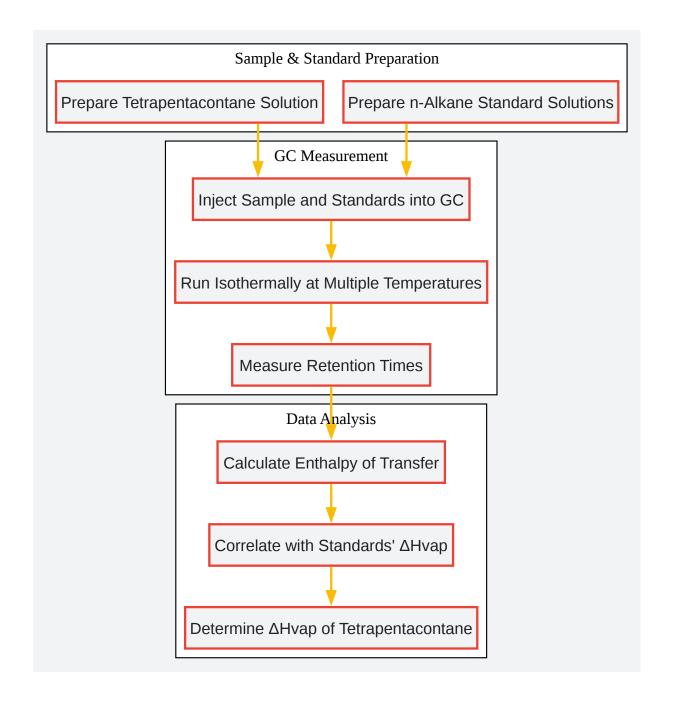




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Caption: Workflow for determining the enthalpy of fusion using DSC.

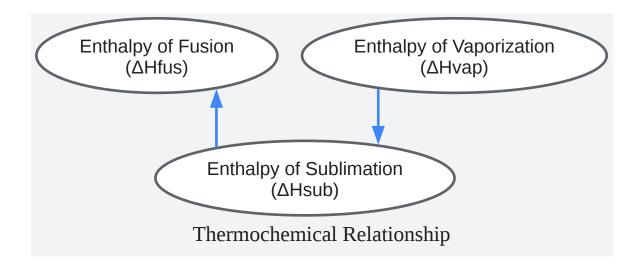




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Caption: Workflow for determining the enthalpy of vaporization using CGC.





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